N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. For example, 5-(pentan-3-yl)-1,3,4-thiadiazole can be prepared by reacting pentan-3-yl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.
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Coupling with Benzofuran: : The benzofuran moiety can be introduced through a coupling reaction. This can be achieved by reacting the thiadiazole derivative with 2-bromobenzofuran in the presence of a palladium catalyst and a suitable base, such as triethylamine, under an inert atmosphere.
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Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be done by reacting the coupled product with an appropriate amine derivative, such as benzoyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzofuran moiety.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its effects on different biological systems to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and benzofuran moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(hexyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
- N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
- N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to the specific length and branching of the pentan-3-yl group. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it distinct in its class.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-10(4-2)15-18-19-16(22-15)17-14(20)13-9-11-7-5-6-8-12(11)21-13/h5-10H,3-4H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTMXLSPNFBSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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